molecular formula C11H17N3O B1491310 (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine CAS No. 2098046-56-9

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

Cat. No.: B1491310
CAS No.: 2098046-56-9
M. Wt: 207.27 g/mol
InChI Key: ARRGJUIUIRIEAS-UHFFFAOYSA-N
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Description

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine is a heterocyclic compound that features a unique combination of a cyclopropylmethyl group and a tetrahydropyrano[4,3-c]pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl ketone with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with a suitable aldehyde to form the pyrazole ring. The tetrahydropyrano ring is introduced through a subsequent cyclization step involving a dihydropyran derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Industry: It is used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-c]quinolin-3,4-dione: Similar in structure but with a quinoline ring.

    Pyrazolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyrano ring.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a triazole and pyrimidine ring system.

Uniqueness

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine is unique due to its combination of a cyclopropylmethyl group and a tetrahydropyrano[4,3-c]pyrazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRGJUIUIRIEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3COCCC3=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
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(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
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(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
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(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
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Reactant of Route 5
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
Reactant of Route 6
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

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